molecular formula C16H15BrN2O3 B1239036 3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide

Cat. No. B1239036
M. Wt: 363.21 g/mol
InChI Key: NXMRWFAUKUOPRV-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-[(2,4-dimethoxyphenyl)methylideneamino]benzamide is a dimethoxybenzene.

Scientific Research Applications

Structural and Physical Properties

  • The compound exhibits a non-planar benzohydrazide group and assumes a trans configuration in relation to the methylidene unit. This is evidenced by studies on similar compounds (Ban & Li, 2008).
  • It has been shown that in crystal structures, molecules of this compound are linked through intermolecular hydrogen bonds, forming chains that are significant for understanding its solid-state properties and reactivity (Cao, 2009).

Synthesis and Characterization

  • The synthesis process involves condensation reactions, and the structural characterization is performed using techniques such as X-ray crystallography and vibrational spectroscopy (Arunagiri et al., 2018).
  • Detailed crystallographic data provide insights into the molecular geometry and intermolecular interactions critical for the compound's potential applications (Zong & Wu, 2013).

Potential Biological Activities

  • The compound, as part of the benzohydrazide class, has been studied for its antimicrobial and anticancer potentials. Some derivatives show significant activity against various microbial and cancer cells, highlighting its potential for medical research (Kumar et al., 2017).
  • Research also indicates the importance of electronic and topological parameters in the compound’s activity, with potential implications for drug design (Kumar et al., 2015).

Molecular Interactions

  • Investigations into the molecular docking approach show that such compounds can exhibit significant antioxidant activity. This suggests their utility in studies related to oxidative stress and related disorders (Ardjani & Mekelleche, 2017).

properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

3-bromo-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-7-6-12(15(9-14)22-2)10-18-19-16(20)11-4-3-5-13(17)8-11/h3-10H,1-2H3,(H,19,20)/b18-10+

InChI Key

NXMRWFAUKUOPRV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC

SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
Reactant of Route 2
3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
Reactant of Route 3
Reactant of Route 3
3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
Reactant of Route 4
3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
Reactant of Route 5
Reactant of Route 5
3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
Reactant of Route 6
Reactant of Route 6
3-bromo-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.